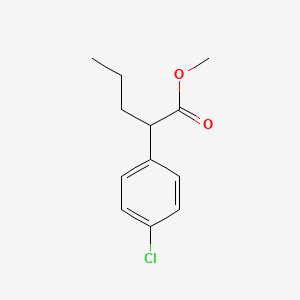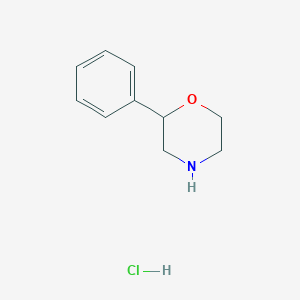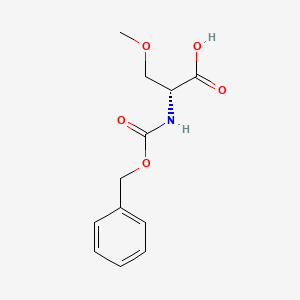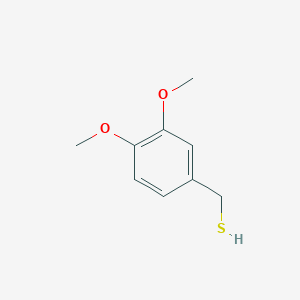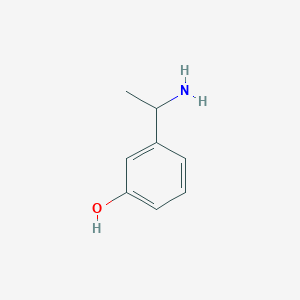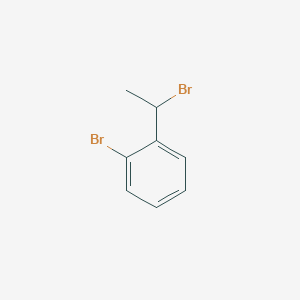
3-Brom-5-(Chlormethyl)pyridinhydrochlorid
Übersicht
Beschreibung
3-Bromo-5-(chloromethyl)pyridine hydrochloride, also known as 3-Bromo-5-CMPC, is an organic compound that has been widely studied in recent years due to its potential applications in research and laboratory experiments. It is a derivative of pyridine, an aromatic heterocyclic compound, containing a five-membered ring of atoms with one nitrogen atom in the ring. 3-Bromo-5-CMPC has been used in many research studies as a catalyst or reagent for chemical reactions, and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Brom-5-(Chlormethyl)pyridinhydrochlorid: Eine umfassende Analyse der Anwendungen in der wissenschaftlichen Forschung
Chemische Synthese: Diese Verbindung ist ein vielseitiger Baustein in der organischen Synthese. Sie kann verwendet werden, um Brom- und Chlormethyl-Funktionsgruppen in komplexere Moleküle einzuführen, die bei der Synthese von Pharmazeutika und Agrochemikalien wertvoll sind.
Materialwissenschaften: Aufgrund ihrer reaktiven Halogengruppen könnte diese Verbindung zur Modifizierung von Materialoberflächen oder zur Herstellung neuartiger Polymere mit spezifischen Eigenschaften eingesetzt werden.
Analytische Chemie: Sie kann als Standard oder Reagenz in analytischen Methoden wie HPLC oder LC-MS dienen, um die Identifizierung und Quantifizierung ähnlicher Verbindungen zu unterstützen.
Medizinische Chemie: Forscher können diese Verbindung zur Entwicklung neuer Arzneimittel einsetzen, insbesondere bei der Entwicklung von Molekülen, die halogenierte Pyridinstrukturen erfordern.
Katalyse: Die Verbindung könnte in katalytischen Prozessen beteiligt sein, insbesondere wenn Halogenaustauschreaktionen vorteilhaft sind.
Proteomforschung: Wie in einem der Suchergebnisse erwähnt , ist diese Verbindung ein Spezialprodukt für die Proteomforschung, was auf ihre Verwendung bei der Untersuchung von Proteinen und ihren Funktionen hindeutet.
Fluorierungsstudien: Basierend auf einem verwandten Suchergebnis , könnte diese Verbindung in Experimenten mit Gasphasenreaktoren für Fluorierungsstudien verwendet werden, die in verschiedenen chemischen Industrien von entscheidender Bedeutung sind.
Pädagogische Zwecke: In akademischen Einrichtungen kann sie verwendet werden, um Studenten verschiedene chemische Reaktionen und Synthesetechniken zu demonstrieren.
Für detailliertere Informationen zu jeder Anwendung, einschließlich von Peer-Review-Artikeln und technischen Dokumenten, konsultieren Sie bitte die Ressource von Sigma-Aldrich .
Safety and Hazards
“3-Bromo-5-(chloromethyl)pyridine hydrochloride” is classified as a dangerous substance. It has the GHS05 pictogram, and the hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin, eyes, or clothing, and not releasing the material into the environment .
Wirkmechanismus
Target of Action
It is often used as a building block in the synthesis of various pharmaceutical compounds , suggesting that its targets could vary depending on the specific derivative being synthesized.
Action Environment
It is known that it should be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or other reactive substances could potentially affect its stability.
Eigenschaften
IUPAC Name |
3-bromo-5-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUTVHMRSAZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501020 | |
| Record name | 3-Bromo-5-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39741-46-3 | |
| Record name | Pyridine, 3-bromo-5-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39741-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



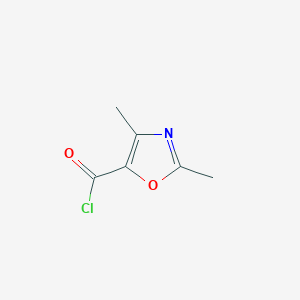

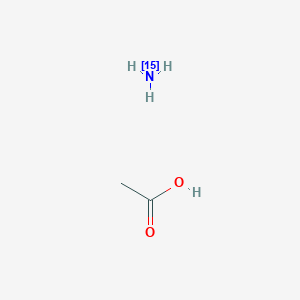
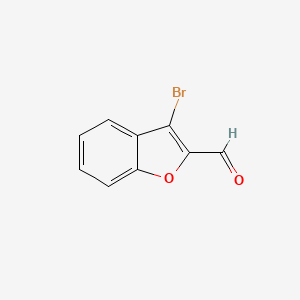
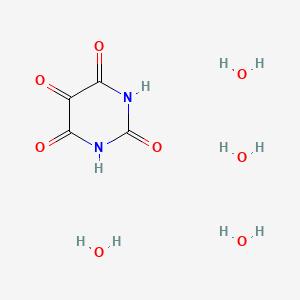
![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)
